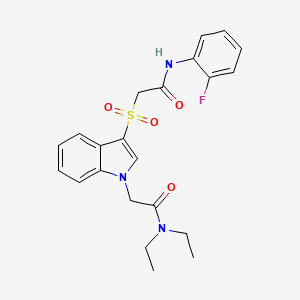

N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-3-25(4-2)22(28)14-26-13-20(16-9-5-8-12-19(16)26)31(29,30)15-21(27)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRFZGSNPBGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

Final Coupling: The final step involves coupling the intermediate with N,N-diethylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with fewer oxygen functionalities.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The indole moiety may contribute to the overall stability and specificity of the compound’s interaction with its target.

Comparison with Similar Compounds

Indole Acetamides with Sulfonyl Groups

- N,N-Diethyl-2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0): This analog replaces the 2-fluorophenylamino group with a 4-methylphenylmethanesulfonyl substituent.

- N-(2,3-Dimethylphenyl)-2-{[1-(4-Fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide: The 4-fluorobenzyl group on the indole nitrogen introduces steric bulk, which may hinder interactions with target enzymes like COX-2. In contrast, the target compound’s 2-fluorophenylamino group allows for optimal hydrogen bonding in active sites .

Fluorophenyl-Substituted Indole Derivatives

(E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) :

Evaluated for antimalarial activity via pLDH assays, this compound shows the impact of trifluoroacetyl and styryl groups on bioactivity. The target compound’s simpler acetamide and sulfonyl groups may offer better synthetic accessibility and fewer metabolic liabilities .- N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide: Incorporates a thiazolidinone ring, which introduces rigidity and electron-withdrawing effects. This contrasts with the target compound’s flexible sulfonylethyl chain, suggesting differences in target selectivity .

Cytotoxic Indole Acetamides

- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (Compound 3, ) :

Isolated from marine Streptomyces, this simpler acetamide lacks sulfonyl and fluorophenyl groups but still exhibits moderate cytotoxicity. The target compound’s additional substituents may enhance potency by improving target engagement or resistance to efflux pumps .

Data Tables

Table 1: Structural and Physicochemical Properties

*Calculated using ChemDraw.

Biological Activity

N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps. The initial reactions typically include the formation of key intermediates through condensation and cyclization processes. The final product is characterized by a sulfonamide linkage and an indole moiety, which are crucial for its biological activity.

Structural Formula

The compound's structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, derivatives of indole have shown promising results in scavenging free radicals, suggesting that this compound may possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with indole structures have demonstrated cytotoxic effects against several cancer cell lines. For example, the MTT assay has been employed to assess the viability of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines when treated with related compounds .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or pathways associated with oxidative stress and cancer progression. The presence of the fluorophenyl group could enhance lipophilicity, facilitating cellular uptake and interaction with target biomolecules.

Study 1: Indole Derivatives in Cancer Therapy

A study published in MDPI highlighted the efficacy of indole derivatives against various cancer types. The findings suggested that modifications to the indole structure significantly impacted anticancer activity, with certain substitutions leading to enhanced potency . This underscores the importance of structural diversity in developing effective therapeutic agents.

Study 2: Antioxidant Screening

In another investigation focusing on antioxidant properties, derivatives similar to this compound were tested using the DPPH method. Results indicated a strong correlation between structural features and antioxidant capacity, suggesting potential applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.